N-(3-(Trimethoxysilyl)phenyl)acetamide
Description
N-(3-(Trimethoxysilyl)phenyl)acetamide is a silane-functionalized acetamide derivative characterized by a phenyl ring substituted with a trimethoxysilyl group (-Si(OCH₃)₃) at the meta position and an acetamide (-NHCOCH₃) moiety. Its molecular formula is C₁₁H₁₇NO₄Si, with a molecular weight of 267.35 g/mol (calculated based on structural analogs) . The trimethoxysilyl group imparts hydrolytic reactivity, enabling covalent bonding to hydroxylated surfaces (e.g., glass, metals), while the acetamide group contributes to solubility in polar organic solvents.
Properties
CAS No. |
823234-87-3 |
|---|---|
Molecular Formula |
C11H17NO4Si |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-(3-trimethoxysilylphenyl)acetamide |
InChI |
InChI=1S/C11H17NO4Si/c1-9(13)12-10-6-5-7-11(8-10)17(14-2,15-3)16-4/h5-8H,1-4H3,(H,12,13) |
InChI Key |
ISSUVKPOXOWYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Trimethoxysilyl)phenyl)acetamide typically involves the reaction of 3-aminophenyltrimethoxysilane with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Aminophenyltrimethoxysilane+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-(3-(Trimethoxysilyl)phenyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The acetamide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Substitution: Requires nucleophilic reagents and may be conducted under mild to moderate temperatures.
Major Products:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-(Trimethoxysilyl)phenyl)acetamide is used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the modification of surfaces to enhance adhesion properties.
Biology: In biological research, this compound is utilized for the immobilization of biomolecules on silica-based surfaces, aiding in the development of biosensors and diagnostic tools.
Medicine: While not directly used as a drug, this compound is involved in the preparation of drug delivery systems and biocompatible coatings for medical devices.
Industry: Industrially, it is used as a coupling agent to improve the compatibility between organic and inorganic materials in composite materials. It also finds applications in the production of adhesives, sealants, and coatings .
Mechanism of Action
The mechanism of action of N-(3-(Trimethoxysilyl)phenyl)acetamide primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in surface modification and adhesion enhancement applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(3-(Trimethoxysilyl)phenyl)acetamide with structurally related acetamides, emphasizing substituent effects on properties and applications.
Reactivity and Stability
- Silane-Functionalized (Target Compound): Reacts with moisture to form silanol (-Si(OH)₃), enabling covalent bonding to surfaces. Sensitive to prolonged humidity but stable in anhydrous conditions .
- Nitro-Substituted () : Electron-withdrawing nitro group reduces nucleophilicity but enhances thermal stability (decomposition >200°C).
- Trifluoroacetyl-Indole () : High lipophilicity from CF₃ improves membrane permeability but may increase metabolic instability.
Physicochemical Properties
| Property | Target Compound | N-(3-Nitrophenyl)acetamide | N-(3-Trifluoroacetyl-indol-7-yl)acetamide |
|---|---|---|---|
| Water Solubility | Low | Moderate | Very low |
| LogP (Lipophilicity) | 2.1 (predicted) | 1.5 | 3.8 |
| Thermal Stability | Moderate | High | Low |
Biological Activity
N-(3-(Trimethoxysilyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a trimethoxysilyl group attached to a phenyl ring via an acetamide linkage. The presence of the trimethoxysilyl group enhances the compound's solubility and reactivity, which are critical for its biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound may exhibit the following mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cellular signaling pathways, potentially leading to anticancer effects.
- Antimicrobial Activity : Some derivatives of acetamides have shown significant antimicrobial properties against various bacterial strains, suggesting that this compound may possess similar activity .
- Antioxidant Properties : Compounds with acetamide structures have been evaluated for their antioxidant capabilities, which can protect cells from oxidative stress .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study investigated the effect of similar acetamide derivatives on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction, suggesting potential use in cancer therapy.
- Antimicrobial Evaluation : A series of experiments were conducted to assess the antimicrobial efficacy of various acetamide derivatives, including this compound. The results showed notable activity against several pathogens, indicating its potential as an antimicrobial agent .
- Antioxidant Studies : Research demonstrated that compounds with a similar structure exhibited strong antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This suggests that this compound may also contribute to cellular protection against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
